Avenanthramide-C methyl ester

Vue d'ensemble

Description

L’ester méthylique d’avénanthramide-C est un dérivé synthétique des avénanthramides, qui sont des composés polyphénoliques naturels présents dans l’avoine. Ces composés sont connus pour leurs puissantes propriétés anti-inflammatoires et antioxydantes. L’ester méthylique d’avénanthramide-C, en particulier, a attiré l’attention pour sa capacité à inhiber l’activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), un complexe protéique qui joue un rôle crucial dans la régulation de la réponse immunitaire à l’infection .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’ester méthylique d’avénanthramide-C implique généralement l’estérification de l’avénanthramide-C. Une méthode courante consiste à faire réagir l’avénanthramide-C avec du méthanol en présence d’un catalyseur acide fort, tel que l’acide sulfurique, sous reflux. La réaction se déroule comme suit :

Avenanthramide-C+MéthanolH2SO4{_svg_3}Ester méthylique d’avénanthramide-C+Eau

Méthodes de production industrielle : La production industrielle de l’ester méthylique d’avénanthramide-C peut impliquer des procédés d’estérification similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final.

Types de réactions :

Oxydation : L’ester méthylique d’avénanthramide-C peut subir des réactions d’oxydation, en particulier au niveau des groupes hydroxyle phénoliques, conduisant à la formation de quinones.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle de l’ester, le convertissant en alcool.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, où le groupe méthoxy est remplacé par d’autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés alcooliques.

Substitution : Divers esters substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chemistry

Avn-C methyl ester serves as a model compound for studying polyphenolic esters in chemical reactions. Its unique structure allows researchers to explore the behavior of similar compounds, contributing to advancements in synthetic chemistry and material science.

Biology

Research indicates that Avn-C methyl ester modulates inflammatory pathways, making it a valuable tool for studying inflammation and related diseases. It has been shown to inhibit the NF-κB signaling pathway, which is crucial for regulating immune responses and is implicated in various inflammatory conditions .

Medicine

Due to its anti-inflammatory properties, Avn-C methyl ester is being investigated for therapeutic applications in conditions such as:

- Atherosclerosis : The compound's ability to reduce pro-inflammatory factors may help mitigate cardiovascular diseases.

- Inflammatory Bowel Disease (IBD) : Its modulation of inflammatory pathways suggests potential benefits for patients suffering from IBD.

- Alzheimer’s Disease : Preliminary studies indicate that Avn-C methyl ester may inhibit amyloid-beta-induced toxicity and promote long-term potentiation (LTP), which could be beneficial for cognitive functions in Alzheimer's patients .

Industry

In the cosmetic industry, Avn-C methyl ester is utilized in skincare formulations due to its antioxidant properties. It helps protect the skin from oxidative stress, making it an attractive ingredient for anti-aging products.

Avn-C methyl ester exhibits several biological activities that underscore its potential applications:

- Anti-inflammatory Effects : Studies have demonstrated that Avn-C methyl ester significantly reduces the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in human aortic endothelial cells .

- Antioxidant Properties : The compound shows strong antioxidant activity, helping to combat oxidative stress at the cellular level.

- Antiproliferative Activity : Research indicates that it can inhibit the proliferation of various cancer cell lines, including those from human colon and breast cancers .

Inflammation Modulation

In vitro studies have shown that Avn-C methyl ester effectively inhibits the activation of NF-κB by preventing the phosphorylation of IκB kinase (IKK) and IκB proteins. This inhibition leads to decreased expression of pro-inflammatory factors, showcasing its potential as an anti-inflammatory agent .

Neuroprotective Effects

Research involving animal models has indicated that Avn-C methyl ester can protect against neurodegeneration induced by amyloid-beta peptide, a hallmark of Alzheimer's disease. It was observed to enhance LTP while inhibiting GSK3 activity, which is often activated by amyloid-beta accumulation .

Toxicity Mitigation

Studies have confirmed that Avn-C methyl ester does not exhibit toxicity at effective doses, making it a promising candidate for further development in therapeutic contexts without adverse effects on cellular health .

Mécanisme D'action

L’ester méthylique d’avénanthramide-C exerce ses effets principalement en inhibant la voie de signalisation NF-κB. Il bloque la phosphorylation de la kinase IκB (IKK) et de IκB, empêchant la dégradation de IκB et l’activation subséquente de NF-κB. Cette inhibition réduit l’expression et la sécrétion de cytokines pro-inflammatoires telles que l’interleukine-6 (IL-6), l’interleukine-8 (IL-8) et la protéine chimioattractante des monocytes-1 (MCP-1) dans les cellules endothéliales aortiques humaines .

Composés similaires :

Avénanthramide-A : Un autre dérivé des avénanthramides possédant des propriétés anti-inflammatoires similaires.

Avénanthramide-B : Connu pour son activité antioxydante.

Avénanthramide-D : Exhibe des effets à la fois anti-inflammatoires et antioxydants.

Comparaison : L’ester méthylique d’avénanthramide-C est unique par son inhibition puissante de l’activation de NF-κB par rapport aux autres avénanthramides. Alors que tous les avénanthramides partagent des propriétés anti-inflammatoires et antioxydantes, le dérivé ester méthylique est particulièrement efficace pour bloquer la voie NF-κB, ce qui en fait un composé précieux pour la recherche axée sur l’inflammation et la modulation de la réponse immunitaire .

Comparaison Avec Des Composés Similaires

Avenanthramide-A: Another derivative of avenanthramides with similar anti-inflammatory properties.

Avenanthramide-B: Known for its antioxidant activity.

Avenanthramide-D: Exhibits both anti-inflammatory and antioxidant effects.

Comparison: Avenanthramide-C methyl ester is unique in its potent inhibition of NF-κB activation compared to other avenanthramides. While all avenanthramides share anti-inflammatory and antioxidant properties, the methyl ester derivative is particularly effective in blocking the NF-κB pathway, making it a valuable compound for research focused on inflammation and immune response modulation .

Activité Biologique

Avenanthramide-C methyl ester (Avn-C methyl ester) is a synthetic derivative of avenanthramides, polyphenolic compounds predominantly found in oats. This compound has gained significant attention due to its potential anti-inflammatory and antioxidant properties. Research indicates that Avn-C methyl ester plays a crucial role in modulating various biochemical pathways, particularly those involved in inflammation and oxidative stress.

Avn-C methyl ester primarily functions as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is vital for regulating immune responses, and its dysregulation is implicated in numerous inflammatory diseases.

Key Targets

- IKK (IκB kinase) : Avn-C methyl ester inhibits the phosphorylation of IKK, preventing the activation of NF-κB.

- IκB : The compound also inhibits the phosphorylation of IκB, which normally sequesters NF-κB in the cytoplasm.

Biochemical Pathways Affected

- NF-κB Signaling Pathway : By inhibiting this pathway, Avn-C methyl ester reduces the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1.

- Nrf2/ARE Pathway : This pathway is involved in cellular responses to oxidative stress, and Avn-C methyl ester may also influence it indirectly.

Biological Activities

Research has demonstrated several biological activities associated with Avn-C methyl ester:

- Anti-inflammatory Effects : It significantly reduces the secretion and expression of pro-inflammatory factors in human aortic endothelial cells.

- Antioxidant Properties : The compound exhibits strong antioxidant activity, which helps mitigate oxidative stress.

- Antiproliferative Activity : Studies indicate that Avn-C methyl ester can inhibit the proliferation of various cancer cell lines, including human colon and breast cancer cells .

Case Studies

- Inflammation Modulation :

- Neuroprotective Effects :

- Toxicity Mitigation :

Comparative Analysis

The efficacy of Avn-C methyl ester can be compared with other avenanthramides:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Unique Mechanism |

|---|---|---|---|

| Avenanthramide-A | Moderate | High | Inhibits different inflammatory pathways |

| Avenanthramide-B | Low | Very High | Primarily antioxidant |

| Avenanthramide-D | Moderate | Moderate | Dual action but less potent than C |

| Avenanthramide-C ME | High | High | Potent NF-κB inhibition |

Propriétés

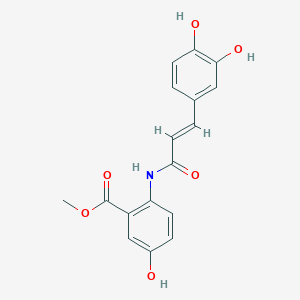

IUPAC Name |

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZHCICFVDHVMC-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.